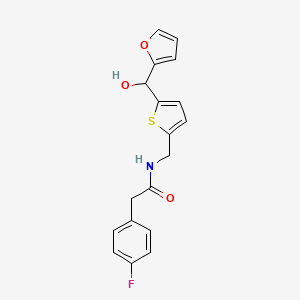

2-(4-fluorophenyl)-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)acetamide

Descripción

2-(4-Fluorophenyl)-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)acetamide is a structurally complex acetamide derivative featuring a 4-fluorophenyl group, a thiophene ring substituted with a hydroxymethylfuran moiety, and an acetamide linker. Its synthesis likely involves coupling reactions between functionalized thiophene and acetamide precursors, analogous to methods described for related compounds .

Propiedades

IUPAC Name |

2-(4-fluorophenyl)-N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO3S/c19-13-5-3-12(4-6-13)10-17(21)20-11-14-7-8-16(24-14)18(22)15-2-1-9-23-15/h1-9,18,22H,10-11H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQRHPMMVXZAGDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(C2=CC=C(S2)CNC(=O)CC3=CC=C(C=C3)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-(4-fluorophenyl)-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)acetamide is a novel synthetic molecule with potential biological activities. This article reviews its biological activity, focusing on its antimicrobial properties, cytotoxicity, and possible therapeutic applications. The synthesis and structural characteristics of the compound are also discussed.

Synthesis and Structural Characteristics

The synthesis of the compound involves the reaction of 4-fluorophenyl acetamide with furan and thiophene derivatives. The resulting structure includes a fluorinated phenyl group, a furan ring with a hydroxymethyl substituent, and a thiophene moiety. The compound's molecular formula is , which indicates a complex interaction between its functional groups that may contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar compounds featuring furan and thiophene rings. These compounds exhibit significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, compounds with structural similarities have shown minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | MIC (μM) |

|---|---|---|

| Compound A | Staphylococcus aureus | 15.625 |

| Compound B | Enterococcus faecalis | 62.5 |

| Compound C | E. coli | 31.108 |

| Compound D | MRSA | 62.216 |

Cytotoxicity

In vitro studies assessing cytotoxicity indicate that compounds similar to 2-(4-fluorophenyl)-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)acetamide exhibit low cytotoxicity in mammalian cell lines, such as Vero and MDCK cells. For example, IC50 values greater than 100 μM suggest a favorable safety profile for further development .

The mechanism of action for these compounds often involves the inhibition of protein synthesis and disruption of nucleic acid production in bacterial cells. This dual action contributes to their effectiveness against biofilms formed by resistant strains like MRSA .

Case Studies

- Case Study on Antibacterial Efficacy : A study demonstrated that a related compound significantly reduced biofilm formation in MRSA strains by up to 60% at sub-MIC concentrations, indicating its potential as a therapeutic agent in treating chronic infections .

- Case Study on Cytotoxicity : Another investigation revealed that certain derivatives had IC50 values significantly lower than traditional antibiotics, suggesting that modifications in the molecular structure can enhance selectivity towards bacterial cells while minimizing harm to human cells .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous acetamide derivatives, emphasizing key structural features, molecular properties, and inferred biological relevance:

Key Observations:

Aromatic Heterocycles: The target compound and ’s analog both incorporate thiophene and furan rings, which enhance π-π interactions and metabolic stability compared to purely aliphatic systems .

Halogen Substituents: The 4-fluorophenyl group in the target compound and ’s thiazolidinone derivative may enhance binding affinity to hydrophobic enzyme pockets, similar to fluorinated drugs like fluoxetine . In contrast, ’s 2,6-dichlorophenyl group increases lipophilicity, which could improve membrane permeability but reduce solubility .

Amide Linkers :

- The acetamide linker is a common pharmacophore in bioactive molecules (e.g., ranitidine ). Its presence in all compared compounds suggests utility in hydrogen bonding with biological targets.

The target compound’s hydroxymethyl group might similarly interact with bacterial enzymes. ’s thiazolidinone derivative, with its conjugated system, could inhibit redox-active enzymes like glutathione peroxidase .

Q & A

Q. What are the recommended synthetic routes for constructing 2-(4-fluorophenyl)-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)acetamide?

The synthesis typically involves multi-step reactions:

- Thiophene-furan-hydroxymethyl moiety formation : Palladium-catalyzed cross-coupling (e.g., Suzuki or Stille coupling) is used to integrate heterocyclic rings. Solvents like dimethylformamide (DMF) or dichloromethane are employed, with reaction times optimized to minimize side products .

- Acylation and functionalization : The acetamide group is introduced via nucleophilic substitution or condensation reactions. Protective groups (e.g., tert-butyldimethylsilyl for hydroxyl protection) enhance selectivity during hydroxymethyl introduction .

- Final assembly : Stepwise coupling of the fluorophenyl group and thiophene-furan unit under controlled temperatures (60–80°C) ensures structural integrity .

Q. Which spectroscopic techniques are essential for confirming the molecular structure of this compound?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm connectivity, while 2D techniques (COSY, HSQC) resolve ambiguities in crowded regions (e.g., overlapping thiophene/furan protons) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identifies functional groups like amide C=O stretches (~1650 cm⁻¹) and hydroxyl O-H bonds (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields during the acylation step of the synthesis?

Key strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of intermediates .

- Catalyst use : Triethylamine or DMAP (4-dimethylaminopyridine) accelerates acylation by deprotonating reactive sites .

- Temperature control : Maintaining 0–5°C during acyl chloride formation prevents side reactions like hydrolysis .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the pure acetamide product .

Q. What strategies are effective in resolving contradictions between computational modeling and experimental spectral data for structural elucidation?

- 2D NMR experiments : NOESY or ROESY correlations clarify spatial arrangements (e.g., distinguishing hydroxymethyl stereochemistry) .

- Isotopic labeling : Deuterated solvents or 13C-labeled precursors simplify spectral interpretation .

- Hybrid DFT calculations : Benchmarking computed NMR shifts against experimental data identifies discrepancies in conformational models .

Q. How does the electronic nature of substituents on the thiophene ring influence the compound's reactivity in subsequent derivatization reactions?

- Electron-withdrawing groups (e.g., -F) : Increase electrophilicity at the thiophene sulfur, facilitating nucleophilic substitutions (e.g., sulfone formation) .

- Electron-donating groups (e.g., -OCH₃) : Enhance stability of intermediates during cross-coupling but may reduce reactivity toward electrophiles .

- Steric effects : Bulky substituents on the thiophene ring hinder access to reactive sites, necessitating tailored catalysts (e.g., bulky phosphine ligands in palladium systems) .

Q. What methodological approaches are employed to assess the compound's binding affinity to biological targets, and how are conflicting assay results reconciled?

- Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics (e.g., KD values) to receptors like kinases or GPCRs .

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to distinguish specific vs. non-specific interactions .

- Orthogonal assays : Conflicting results (e.g., IC50 variability in enzyme inhibition) are resolved by repeating assays under standardized conditions (pH 7.4, 37°C) and using mutant proteins to validate binding sites .

Data Contradiction Analysis

- Example : Discrepancies in reported antimicrobial activity may arise from differences in bacterial strains or assay protocols (e.g., broth microdilution vs. agar diffusion). Standardizing protocols (CLSI guidelines) and using internal controls (e.g., ciprofloxacin) improve reproducibility .

Structural-Activity Relationship (SAR) Insights

- Hydroxymethyl group : Critical for hydrogen bonding with biological targets (e.g., enzyme active sites). Methyl or ethyl analogs show reduced activity .

- Fluorophenyl moiety : Enhances metabolic stability and membrane permeability compared to non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.